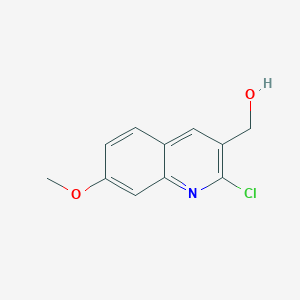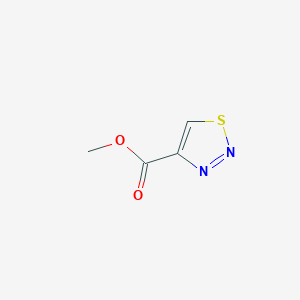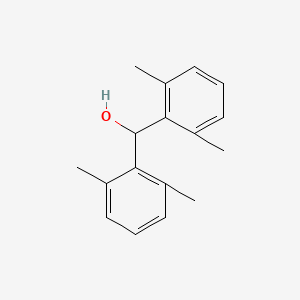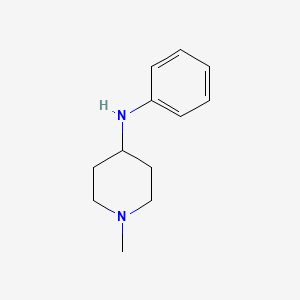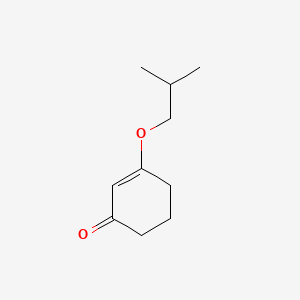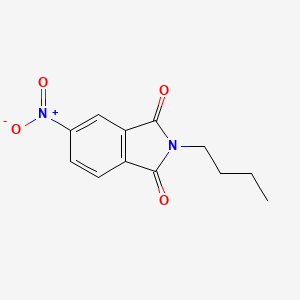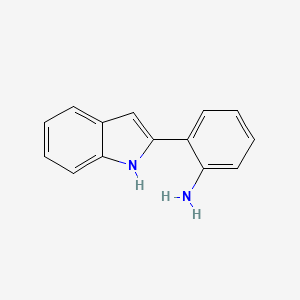
2-(2-Aminophényl)indole
Vue d'ensemble
Description
2-(2-Aminophenyl)indole is an indole derivative with the molecular formula C14H12N2. It is a compound of significant interest in organic chemistry due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an indole core substituted with an aminophenyl group, which imparts distinct chemical properties and reactivity.
Applications De Recherche Scientifique
2-(2-Aminophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an efflux pump inhibitor in bacterial resistance studies.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mécanisme D'action
Target of Action
2-(2-Aminophenyl)indole, also known as 2-(1H-indol-2-yl)aniline, is an indole derivative Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It has been reported as an amination reagent . It undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to afford new 6-cyanoindolo[3,2-c]quinoline derivatives . These derivatives have pharmacological applications .
Biochemical Pathways
Indole is a signaling molecule produced both by bacteria and plants . It plays a role in microbial signaling, particularly in the human gut . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The compound’s molecular weight (20826) suggests it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
It has been reported that the compound can be used in the synthesis of mono and bis-indolo[1,2-c]quinazolines . These derivatives have been reported as antimicrobial agents, isocryptolepine alkaloids with antimalarial activity, and cyanoindolo[3,2-c]quinolines and benzimidazo[1,2-c]quinazolines as antitumor agents .
Action Environment
It is known that the compound is an indole derivative , and indoles are known to be involved in environmental signaling, particularly in microbial communities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzophenone with indole derivatives under specific conditions. For example, the reaction of 2-aminobenzophenone with 3-acetyl-2-ethoxy-N-methylindole in the presence of a base can yield 2-(2-Aminophenyl)indole .
Industrial Production Methods
Industrial production of 2-(2-Aminophenyl)indole may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminophenyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the indole ring or the aminophenyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with potential pharmacological activities.
Reduction: Reduced indole derivatives with modified electronic properties.
Substitution: Various substituted indoles with applications in drug discovery and materials science.
Comparaison Avec Des Composés Similaires
2-(2-Aminophenyl)indole can be compared with other indole derivatives such as:
2-Phenylindole: Lacks the amino group, resulting in different reactivity and applications.
2-(2-Hydroxyphenyl)indole: Contains a hydroxyl group instead of an amino group, leading to distinct chemical properties.
2-(2-Methylphenyl)indole: Features a methyl group, which affects its steric and electronic characteristics.
The uniqueness of 2-(2-Aminophenyl)indole lies in its aminophenyl substitution, which imparts specific reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
2-(1H-indol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKRGXQCKYFJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352891 | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32566-01-1 | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Aminophenyl)indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to 2-(2-Aminophenyl)indole derivatives?
A1: Several methods have been reported, including: * Condensation with benzothiazole-2-carbonitriles: This approach utilizes appropriate diamines, like 2-(2-aminophenyl)indole or 2-(2-aminophenyl)benzymidazole, condensed with benzothiazole-2-carbonitriles to yield indolo[1,2-c]quinazolines and benzimidazo[1,2-c]quinazolines. [] * Reaction with nitroalkenes: An unexpected cyclization occurs when 2-(2-aminophenyl)indoles react with nitroalkenes in the presence of polyphosphoric acid. This pathway leads to the formation of isocryptolepine derivatives, a natural alkaloid. []* Palladium(II)-catalyzed cycloamidation: This method utilizes 2-(2-Aminophenyl)indoles and isocyanides (aliphatic or aromatic) to form tetracyclic fused pyridine derivatives in the presence of a copper catalyst. []
Q2: What biological activities have been reported for 2-(2-Aminophenyl)indole derivatives?
A2: * Antitumor activity: Indolo[1,2-c]benzo[1,2,3]triazine derivatives, synthesized from 2-(2-Aminophenyl)indole, have demonstrated potent antitumor activity against various cancer cell lines in vitro. []* Antimicrobial activity: Indolo[1,2-c]benzo[1,2,3]triazines also exhibit notable antifungal and antibacterial activity, particularly against Streptococcus and Staphylococcus species. [] Certain mono- and bis-indolo[1,2-c] quinazolines have also shown promising antibacterial and antifungal activities. []* Efflux Pump Inhibition: Research indicates that 2-(2-Aminophenyl)indole itself (referred to as RP2 in the study) can effectively inhibit efflux pumps in Staphylococcus aureus, potentially reversing antibiotic resistance. []
Q3: How does 2-(2-Aminophenyl)indole interact with bacterial efflux pumps?
A3: While the exact binding mechanism is still under investigation, in silico docking studies suggest that 2-(2-Aminophenyl)indole interacts with the active site of the NorA efflux pump in S. aureus. This interaction disrupts the efflux mechanism, leading to increased intracellular accumulation of antibiotics and potentially resensitizing resistant bacteria. []
Q4: Has 2-(2-Aminophenyl)indole shown efficacy in in vivo models of bacterial infection?
A4: Yes, a study demonstrated the efficacy of 2-(2-Aminophenyl)indole in combination with ciprofloxacin in a murine thigh infection model. The combination therapy showed significantly enhanced bacterial clearance compared to ciprofloxacin alone, highlighting its potential as a novel therapeutic strategy against resistant infections. []
Q5: What are the analytical methods used to quantify 2-(2-Aminophenyl)indole and its derivatives?
A5: While specific methods for 2-(2-Aminophenyl)indole were not detailed in the provided abstracts, researchers commonly utilize High-Performance Liquid Chromatography (HPLC) techniques. For example, derivatization of 2-(2-Aminophenyl)indole with reagents like p-aminobenzoic acid (p-AMBA), followed by ion-pair chromatography or RP-HPLC, could be employed. [] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are also crucial for structural characterization. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-(5-chlorobenzo[d]oxazol-2-yl)acetamide](/img/structure/B1595221.png)
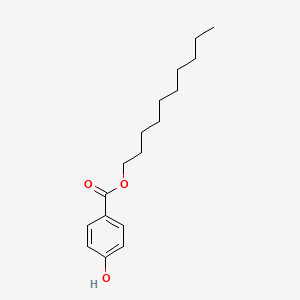


![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene](/img/structure/B1595230.png)
![Spiro[bicyclo[3.2.0]hept-2-ene-6,2'-[1,3]dioxolane]](/img/structure/B1595231.png)


